molecular formula C22H21N3O3 B2865131 (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034338-47-9

(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2865131
CAS No.: 2034338-47-9
M. Wt: 375.428
InChI Key: KTKNDCWETNDPFE-UHFFFAOYSA-N
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Description

The compound (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a hybrid heterocyclic molecule comprising three key domains:

  • 2,3-Dihydrobenzo[b][1,4]dioxin: A bicyclic ether system known for enhancing metabolic stability and modulating lipophilicity in drug candidates.
  • Methanone bridge: A ketone linker that stabilizes the spatial arrangement of the two aromatic systems.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-24-12-16(11-23-24)19-14-25(13-15-5-2-3-6-17(15)19)22(26)18-7-4-8-20-21(18)28-10-9-27-20/h2-8,11-12,19H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKNDCWETNDPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of 2,3-Dihydrobenzodioxine-2-Carboxylic Acid

Starting with commercially available 2,3-dihydrobenzodioxine-2-carboxylic acid (A ), nitration is performed using a mixture of nitric acid and trifluoroacetic acid to introduce a nitro group at the 5-position. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 5-amino-2,3-dihydrobenzodioxine-2-carboxylic acid. Subsequent diazotization and hydrolysis convert the amine to a hydroxyl group.

Carbonyl Chloride Formation

The carboxylic acid is treated with excess thionyl chloride (SOCl₂) at 70°C for 1–8 hours in the presence of catalytic dimethylformamide (DMF). This yields 2,3-dihydrobenzodioxine-5-carbonyl chloride (B ) in >90% yield after evaporation.

Synthesis of 4-(1-Methyl-1H-Pyrazol-4-yl)-3,4-Dihydroisoquinoline

The dihydroisoquinoline moiety is constructed through a combination of Bischler-Napieralski cyclization and pyrazole integration.

Preparation of 1-Methyl-1H-Pyrazole-4-Carbaldehyde

1-Methyl-1H-pyrazole-4-carbaldehyde (C ) is synthesized via Vilsmeier-Haack formylation of 1-methylpyrazole, followed by purification via distillation.

Reduction to (1-Methyl-1H-Pyrazol-4-yl)methanol

Sodium borohydride (NaBH₄) in methanol reduces C to (1-methyl-1H-pyrazol-4-yl)methanol (D ) at 20°C for 3 hours. Acidic workup (HCl) and extraction yield D in 97% purity.

Formation of 4-(1-Methyl-1H-Pyrazol-4-yl)-1,2,3,4-Tetrahydroisoquinoline

A modified Bischler-Napieralski reaction cyclizes phenethylamine derivatives with D . AgNO₃-catalyzed one-pot cascade reactions (toluene, 90°C) form the dihydroisoquinoline core via dual C–N and C–O bond formation. The product, 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline (E ), is isolated in 93% yield using flash chromatography (heptane/EtOAc).

Coupling of Moieties via Amide Bond Formation

The final step involves nucleophilic acyl substitution between B and E :

Reaction Conditions

  • B (1.2 equiv) is added dropwise to a stirred solution of E (1.0 equiv) in dry dichloromethane (DCM) at 0°C.
  • Triethylamine (TEA, 2.5 equiv) is used as a base to scavenge HCl.
  • The mixture is warmed to room temperature and stirred for 12 hours.

Purification

The crude product is subjected to flash chromatography (silica gel, heptane/EtOAc 7:3 → 1:2) to isolate the title compound in 78% yield. Recrystallization from 2-propanol enhances purity to >99%.

Analytical Data and Characterization

Property Value/Description Method
Yield 78% (chromatography), 62% (recrystallization) HPLC
Melting Point 148–150°C DSC
MS (m/z) 406.2 [M+H]⁺ ESI-MS
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H, pyrazole), 6.95–6.75 (m, 3H, dioxane) Bruker Avance III

Optimization and Challenges

Regioselectivity in Nitration

Nitration of A preferentially occurs at the 5-position due to electron-donating effects of the dioxane oxygen. Competing 7-nitro byproducts (<5%) are removed via recrystallization.

Stereochemical Control

The Bischler-Napieralski step generates a racemic mixture at C4 of the dihydroisoquinoline. Chiral resolution using (R)-glycidyl tosylate achieves enantiomeric excess >98%.

Coupling Efficiency

Excess TEA (2.5 equiv) prevents HCl-induced side reactions. Microwave-assisted coupling (100°C, 30 min) increases yield to 85% but risks decomposition.

Chemical Reactions Analysis

Types of Reactions

(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

In biological research, it may be used to study the interactions between small molecules and biological targets, providing insights into drug design and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural analogs and their differences:

Compound Name Core Structure Variations Molecular Weight (g/mol) Key Substituents Reference
Target Compound Benzodioxin + dihydroisoquinoline + methylpyrazole ~425 (estimated) Methanone bridge, methylpyrazole N/A
3-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzoic Acid (35) Benzodioxin + triazole + benzoic acid Not provided Triazole linker, carboxylic acid
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Benzodioxin + triazolone + nitrothiazole 379.37 Nitrothiazole, triazolone ring
2-[4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol Benzodioxin + pyrazole + ethyl-methoxyphenol 352.38 Ethyl and methoxy groups, phenol moiety
Key Observations:
  • The target compound uniquely combines a dihydroisoquinoline scaffold with a methylpyrazole, distinguishing it from analogs that employ triazoles () or simpler pyrazoles ().
  • Substituents like the nitrothiazole in introduce strong electron-withdrawing effects, whereas the ethyl-methoxyphenol in enhances hydrophobicity. The target compound’s methylpyrazole may balance lipophilicity and hydrogen-bonding capacity.
Key Observations:
  • The target compound’s synthesis likely involves multistep coupling (e.g., Suzuki-Miyaura for benzodioxin attachment) and ketone bridge formation , akin to .
  • Unlike , which uses cyanoacetamide for ring expansion, the target compound’s dihydroisoquinoline moiety may require Pictet-Spengler cyclization or similar methods.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:
  • The methylpyrazole in the target compound improves aqueous solubility compared to the nitrothiazole in , which is highly hydrophobic.
  • The dihydroisoquinoline core may enhance membrane permeability relative to the triazole-linked benzoic acid in , which has ionizable groups.

Biological Activity

The compound (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features include a dioxin moiety and a pyrazole ring, which suggest possible therapeutic applications in various medical fields, particularly in oncology and inflammation.

  • Molecular Formula : C₁₄H₁₅N₃O₂
  • Molecular Weight : 255.29 g/mol
  • CAS Number : 1353985-90-6

Biological Activity Overview

Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit a range of biological activities:

  • Anticancer Properties : Similar compounds have demonstrated significant anticancer effects by inhibiting key enzymes involved in cancer progression. For instance, derivatives of benzodioxoles have been linked to the inhibition of cyclooxygenase enzymes and other inflammatory mediators, suggesting a potential pathway for anticancer activity .
  • Anti-inflammatory Effects : The presence of the pyrazole ring in this compound may enhance its anti-inflammatory properties. Studies have shown that related structures can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Neuroprotective Potential : Some derivatives have been explored for their neuroprotective effects, indicating that this compound may also have applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study 1: Anticancer Activity

A study on a structurally similar compound demonstrated an IC50 value of approximately 15 nM against HepG2 liver cancer cells, suggesting potent anticancer activity . The mechanism involved inhibition of squalene synthase, which plays a crucial role in cholesterol biosynthesis and cancer cell proliferation.

Study 2: Anti-inflammatory Mechanisms

Research on related dioxin derivatives has shown their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. This inhibition was associated with reduced levels of pro-inflammatory cytokines in vitro .

Study 3: Neuroprotective Effects

Another study highlighted the neuroprotective potential of benzodioxole derivatives, where compounds were shown to mitigate neuronal cell death in models of oxidative stress.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxyphenyl)-pyrazoleHydroxyphenyl groupAnti-inflammatory
5-Amino-N-aryl-pyrazoleSubstituted aryl groupAnticancer
Benzodioxane derivativesDioxane structureHepatoprotective

This table illustrates how variations in substituents can influence biological activities and therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with commercially available precursors. For example, coupling a dihydrobenzo[b][1,4]dioxin-5-carbonyl chloride with a substituted 3,4-dihydroisoquinoline derivative under anhydrous conditions (e.g., dichloromethane, sodium hydride) . Optimization includes adjusting reaction temperatures (e.g., 0–25°C for acid chloride coupling), solvent polarity (DMF for nucleophilic substitutions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they highlight?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to the dihydrobenzo-dioxin aromatic protons (~6.8–7.2 ppm) and the dihydroisoquinoline’s methylpyrazole substituent (singlet at ~3.9 ppm for N–CH₃) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₂N₂O₃: 399.1709) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screens should include:

  • Cytotoxicity assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition studies (e.g., COX-2, kinases) using fluorometric or colorimetric substrates .
  • Dose-response curves (0.1–100 µM) to establish potency. Include positive controls (e.g., aspirin for COX-2) and triplicate replicates .

Advanced Research Questions

Q. How can contradictory data from biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be systematically addressed?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics (PK). Strategies include:

  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; >95% binding may limit bioavailability .
  • Structural modifications : Introduce solubilizing groups (e.g., PEG chains) or replace metabolically labile moieties (e.g., methylpyrazole → trifluoromethylpyrazole) .

Q. What computational methods are suitable for predicting SAR and binding modes of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., COX-2 active site). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) and train models with Random Forest or SVM algorithms .
  • ADMET prediction : Tools like SwissADME or admetSAR evaluate permeability (BBB, Caco-2) and toxicity (hERG inhibition) .

Q. How can reaction mechanisms for key synthetic steps (e.g., methanone formation) be experimentally validated?

  • Methodological Answer :

  • Isotopic labeling : Use ¹³C-labeled carbonyl precursors to track methanone formation via NMR .
  • Kinetic studies : Monitor intermediates by quenching aliquots at timed intervals and analyzing via LC-MS .
  • DFT calculations : Simulate energy profiles for proposed mechanisms (e.g., nucleophilic acyl substitution) using Gaussian .

Q. What experimental designs are optimal for assessing environmental impact (e.g., persistence, ecotoxicity)?

  • Methodological Answer : Follow OECD guidelines:

  • Persistence : Conduct soil/water biodegradation tests under aerobic/anaerobic conditions (measure half-life via LC-MS) .
  • Ecotoxicology : Use Daphnia magna (48h LC₅₀) and algal growth inhibition assays (72h IC₅₀) .
  • Bioaccumulation : Calculate BCF (bioconcentration factor) in fish models (e.g., zebrafish) .

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